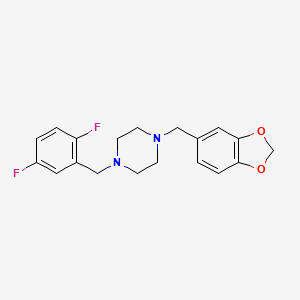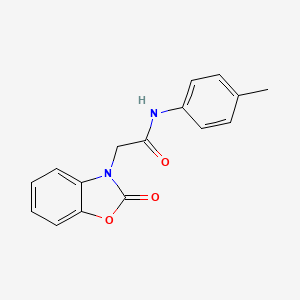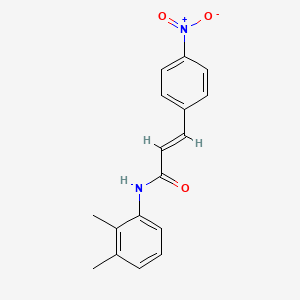
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as AIA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. AIA is a derivative of indole, a naturally occurring compound found in plants and animals. AIA has been synthesized in laboratories and has been studied for its potential use in treating various diseases.
作用机制
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the p53 pathway, which is involved in apoptosis and tumor suppression. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. This compound may also interact with other signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in cancer and inflammation, such as COX-2 and MMP-9. This compound has also been shown to increase the activity of enzymes involved in antioxidant defense, such as SOD and CAT. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
实验室实验的优点和局限性
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has been shown to have low toxicity and high bioavailability. This compound can be used in various in vitro and in vivo assays to study its biological effects. However, this compound also has some limitations for lab experiments. This compound is not water-soluble and may require the use of organic solvents. This compound may also require the use of specialized equipment and techniques for its synthesis and analysis.
未来方向
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. This compound may be further studied for its potential use in treating various diseases, such as cancer, inflammation, and neurological disorders. This compound may also be modified to improve its pharmacokinetic properties, such as its solubility and stability. This compound may also be used in combination with other drugs to enhance its therapeutic effects. The mechanisms of action of this compound may be further elucidated by studying its interactions with various signaling pathways.
合成方法
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves the reaction of 3-acetylindole with N-(2-phenylethyl)acetamide. The reaction is catalyzed by a base and can be carried out in various solvents. The yield of this compound can be improved by optimizing the reaction conditions.
科学研究应用
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHMGBXVMNWIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)



![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)